molecular formula C20H28N2O2S B2970126 N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide CAS No. 953976-36-8

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide

Cat. No.: B2970126
CAS No.: 953976-36-8
M. Wt: 360.52
InChI Key: NVSFLPUDTJXZDX-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide is a benzenesulfonamide derivative featuring a dimethylamino-substituted phenyl group attached via a propyl linker and a 4-isopropyl substituent on the sulfonamide aromatic ring. Its molecular formula is C₂₀H₂₈N₂O₂S, with a calculated molecular weight of 360.5 g/mol.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-16(2)18-9-13-20(14-10-18)25(23,24)21-15-5-6-17-7-11-19(12-8-17)22(3)4/h7-14,16,21H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSFLPUDTJXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide, commonly referred to by its chemical structure, is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

  • Molecular Formula : C20_{20}H28_{28}N2_2O2_2S
  • Molecular Weight : 360.52 g/mol
  • IUPAC Name : N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-ylbenzenesulfonamide
  • LogP (Predicted) : 5.04

The compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Its sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes, which can lead to therapeutic effects in conditions such as hypertension and edema.

Neuroprotective Effects

A study evaluated the neuroprotective effects of related compounds with similar structures. It was found that derivatives with alkyl chain lengths of 2-4 significantly suppressed neuronal cell death induced by oxidative stress. This suggests that compounds like this compound may also exhibit neuroprotective properties due to their structural similarities .

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives indicates that compounds with similar moieties can inhibit bacterial growth. The mechanism often involves the inhibition of folate synthesis pathways in bacteria, leading to reduced growth and replication .

Study on Neuronal Cell Death

In a relevant study, compounds structurally related to this compound were tested for their ability to protect against oxidative stress-induced neuronal cell death. The findings indicated that certain modifications in the alkyl chain length enhanced protective effects, suggesting potential avenues for further research into this compound's neuroprotective capabilities .

Antimicrobial Efficacy

Another study focused on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains. The results highlighted the importance of substituent groups on the phenyl ring, where specific modifications could enhance antibacterial activity while minimizing toxicity .

Data Tables

Property Value
Molecular FormulaC20_{20}H28_{28}N2_2O2_2S
Molecular Weight360.52 g/mol
LogP5.04
IUPAC NameN-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-ylbenzenesulfonamide

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key features of the target compound with analogs identified in literature and patent sources:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Features
N-(3-(4-(Dimethylamino)phenyl)propyl)-4-isopropylbenzenesulfonamide (Target) 360.5 Not reported Dimethylamino-phenyl, isopropyl High lipophilicity; potential for pH-dependent solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 175–178 Fluorophenyl, chromenone, isopropyl Complex heterocyclic structure; likely low aqueous solubility
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ~350 (estimated) Not reported Pyrimidine, fluorophenyl, methanesulfonamide Pyrimidine core may enhance DNA/RNA targeting; smaller sulfonamide group
N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide ~354 (estimated) Not reported Bromophenyl, methyl Bromine increases molecular weight; stereochemistry (S) may affect bioactivity
Key Observations:
  • Molecular Complexity: The target compound is less complex than the chromenone-containing analog in , which has a higher molecular weight (589.1 vs. 360.5 g/mol) and likely lower synthetic accessibility .
  • Substituent Effects: Electron-Donating Groups: The dimethylamino group in the target compound enhances solubility compared to electron-withdrawing fluoro substituents in analogs . Lipophilicity: The isopropyl group in the target and compounds increases hydrophobicity, whereas the methyl group in ’s analog may reduce this effect .
  • Synthetic Accessibility: The target compound can likely be synthesized via straightforward sulfonamide coupling, whereas analogs with pyrimidine or chromenone moieties require multi-step reactions involving transition-metal catalysis (e.g., Suzuki coupling in ) .

Stability and Reactivity

  • Oxidative Stability: The dimethylamino group in the target compound may render it susceptible to oxidation, necessitating formulation under inert conditions. Fluorinated analogs () are likely more stable due to the strong C–F bond .
  • Hydrolytic Stability : The sulfonamide linkage in all compounds is generally stable, but the bromine in ’s analog could lead to hydrolysis under basic conditions .

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